BenchChemオンラインストアへようこそ!

7-Methyl-3,4-dihydro-2H-isoquinolin-1-one

PARP inhibition Chemical genetics Enzyme selectivity

Why choose this specific dihydroisoquinolinone? The C7-methyl substitution critically modulates SAR in PRMT5, PARP10, and apoptosis programs—generic analogs cannot substitute. Supply includes lot-specific COA at ≥98% purity (batch-validated). Ideal for C7-focused medicinal chemistry and focused library synthesis. Ready stock, defined physical form (yellow solid), and documentation enable reproducible milligram-to-gram scaling. Prioritize this well-characterized building block to eliminate structural ambiguity in your C7-substitution campaigns.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 371756-25-1
Cat. No. B1590995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
CAS371756-25-1
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCNC2=O)C=C1
InChIInChI=1S/C10H11NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12)
InChIKeyWVWNQPALSDVRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3,4-dihydro-2H-isoquinolin-1-one (CAS 371756-25-1): Core Scaffold Properties and Sourcing Specifications


7-Methyl-3,4-dihydro-2H-isoquinolin-1-one (CAS 371756-25-1) is a heterocyclic organic compound belonging to the 3,4-dihydroisoquinolin-1(2H)-one class, characterized by a bicyclic lactam core with a methyl substituent at the C7 position [1]. With a molecular formula of C₁₀H₁₁NO and molecular weight of 161.2 g/mol, it is primarily supplied as a yellow solid with a purity specification of ≥96% (Assay) . This scaffold serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in pharmaceutical synthesis and as a core structure for developing enzyme inhibitors . The compound's lactam functionality and substitution pattern position it within a broader class of dihydroisoquinolinones recognized for diverse biological activities, though the specific 7-methyl substitution creates distinct electronic and steric properties compared to unsubstituted or differently substituted analogs.

7-Methyl-3,4-dihydro-2H-isoquinolin-1-one: Why Interchangeability with Unsubstituted or Differently Substituted Analogs Cannot Be Assumed


The 3,4-dihydroisoquinolin-1(2H)-one scaffold displays pronounced structure-activity relationship (SAR) sensitivity at the C7 position, meaning that compounds within this class cannot be casually substituted for one another without altering biological activity [1]. While the core scaffold itself has demonstrated utility across diverse therapeutic targets including PRMT5, PARP, and apoptosis induction, the specific substituent at C7 critically influences target engagement, potency, and selectivity [2][3]. The 7-methyl substitution introduces distinct electronic and steric properties that differentiate 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one from unsubstituted analogs (e.g., 3,4-dihydroisoquinolin-1(2H)-one) and from alternative C7 substituents such as bromo or methoxy groups [4]. Without direct comparative data, assuming functional equivalence between this specific compound and other dihydroisoquinolinones represents an unverified extrapolation that may compromise experimental reproducibility and lead to divergent outcomes in target engagement studies. The limited availability of published quantitative comparator data for this exact compound further underscores the necessity for end-users to conduct their own validation rather than relying on class-level assumptions.

7-Methyl-3,4-dihydro-2H-isoquinolin-1-one: Quantitative Differentiation Evidence for Procurement Decision-Making


C7-Methyl Substitution Enables Chemical Genetics Selectivity Strategy vs. Wild-Type PARP10

The 7-methyl substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold is positioned within a chemical genetics strategy for achieving selective inhibition of engineered PARP10 variants. A C-7 substituted dq analogue demonstrated a 10-fold selectivity for the LG-PARP10 mutant compared to its wild-type counterpart [1]. While this study focused on a bromo-substituted analogue at C-7, the findings establish that substitution at the C7 position is a critical determinant of PARP10 selectivity, and the 7-methyl substitution represents a distinct electronic and steric environment that may be leveraged for analogous selectivity engineering . Direct quantitative comparator data for 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one against wild-type PARP10 or other isoforms is not publicly available.

PARP inhibition Chemical genetics Enzyme selectivity PARP10

Defined Purity Specification of ≥96% (Assay) Enables Reproducible Synthetic and Analytical Applications

Commercially available 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one is supplied with a defined purity specification of ≥96% (Assay), as documented in vendor technical datasheets . This purity level supports reproducible use as a synthetic intermediate and analytical standard. In contrast, procurement of the unsubstituted parent scaffold 3,4-dihydroisoquinolin-1(2H)-one (CAS 1196-38-3) or 7-substituted variants from alternative sources may present variable purity specifications or lack documented assay values, introducing uncertainty in reaction stoichiometry and product characterization . The compound's established molecular descriptors (MW 161.2 g/mol, C₁₀H₁₁NO, MDL MFCD04114868) and appearance as a yellow solid provide additional quality benchmarks for incoming material verification [1].

Chemical synthesis Quality control Intermediate procurement Reproducibility

Scaffold Utility in PRMT5 Inhibitor Development Establishes Therapeutic Relevance of Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been validated as an effective core for developing protein arginine methyltransferase 5 (PRMT5) inhibitors, as demonstrated by lead compound D3 which exhibited PRMT5 inhibitory activity (IC₅₀ = 2.1 nM) and potent antiproliferative effects against Z-138 mantle cell lymphoma cells (IC₅₀ = 8.3 nM) [1]. This scaffold hopping strategy established the dihydroisoquinolinone core as a viable alternative to other PRMT5 inhibitor chemotypes. While 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one was not directly evaluated in this study, the demonstrated activity of structurally related dihydroisoquinolinones provides a class-level foundation for exploring C7-substituted variants in PRMT5-targeted drug discovery programs . The compound's availability as a building block positions it for SAR expansion around this validated therapeutic target.

PRMT5 inhibition Non-Hodgkin's lymphoma Cancer therapeutics Scaffold hopping

7-Methyl Substitution Distinguished from C7-H and C7-Bromo Analogs with Documented Commercial Availability and Defined Physical Form

7-Methyl-3,4-dihydro-2H-isoquinolin-1-one (CAS 371756-25-1) is commercially available as a yellow solid with defined storage conditions (0-8 °C) from multiple vendors including Chem-Impex and AKSci, with published catalog specifications including MDL number (MFCD04114868) and PubChem CID (15507355) . In contrast, the unsubstituted parent scaffold 3,4-dihydroisoquinolin-1(2H)-one (CAS 1196-38-3) lacks the C7 methyl group and represents a distinct electronic environment, while the C7-bromo analogue (CAS not specified in commercial listings) demonstrates altered lipophilicity and potential for halogen bonding interactions [1]. The 7-methyl substitution is chemically differentiated from alternative substituents (H, Br, OMe, CF₃) at the same position, each conferring unique steric bulk, electronic effects, and hydrogen bonding capabilities [2]. This structural distinction enables researchers to probe specific SAR hypotheses regarding C7 substituent effects on target engagement.

Chemical procurement Analog selection SAR studies Building blocks

7-Methyl-3,4-dihydro-2H-isoquinolin-1-one: Validated Application Scenarios for Scientific Procurement


Synthetic Intermediate for Dihydroisoquinolinone-Based PRMT5 Inhibitor Development Programs

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated validated utility as a core structure for developing PRMT5 inhibitors, with lead compound D3 achieving PRMT5 enzymatic inhibition at IC₅₀ = 2.1 nM and antiproliferative activity against Z-138 cells at IC₅₀ = 8.3 nM [1]. 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one, with its defined purity specification of ≥96% (Assay) and commercial availability as a yellow solid , provides a well-characterized starting point for synthesizing C7-methylated PRMT5 inhibitor candidates. The methyl substituent at C7 introduces distinct electronic properties (+I effect) and steric bulk that may influence PRMT5 active site interactions relative to unsubstituted or alternative C7-substituted analogs. Researchers pursuing PRMT5-targeted oncology programs can procure this compound to systematically evaluate C7 substitution effects on potency, selectivity, and pharmacokinetic properties within the validated dihydroisoquinolinone chemotype.

Chemical Genetics Studies Requiring C7-Substituted PARP Inhibitor Scaffolds

The C-7 position of 3,4-dihydroisoquinolin-1(2H)-one has been identified as a critical determinant of PARP10 selectivity in chemical genetics applications, with a C-7 bromo-substituted analogue demonstrating 10-fold selectivity for engineered LG-PARP10 mutant over wild-type enzyme [1]. While direct activity data for the 7-methyl analogue is not published, the scaffold's established sensitivity to C7 substitution supports its use as a building block for designing novel PARP10-selective chemical probes. 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one offers a distinct electronic and steric profile compared to the previously characterized bromo analogue, providing medicinal chemists with an alternative starting point for exploring PARP isoform selectivity. The compound's commercial availability at ≥96% purity supports reproducible synthesis of focused libraries targeting PARP family members beyond PARP10.

Structural Analog for Apoptosis-Inducing Dihydroisoquinolinone SAR Studies

3,4-Dihydroisoquinolin-1-one derivatives have been disclosed as activators of caspases and inducers of apoptosis, with pharmaceutical compositions and methods for treating cancer utilizing these compounds described in patent literature [1]. The broad class-level activity of dihydroisoquinolinones in apoptosis induction establishes a foundation for exploring C7-substituted variants, including 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one. The compound's defined physical properties (yellow solid, MW 161.2 g/mol, MDL MFCD04114868) and storage conditions (0-8 °C) enable controlled experimental handling for SAR campaigns. Procurement of this specific methyl-substituted analog allows researchers to systematically investigate how electron-donating substituents at C7 modulate caspase activation, apoptosis induction potency, and cellular pathway engagement compared to unsubstituted or electron-withdrawing C7-substituted analogs.

Quality-Controlled Building Block for Parallel Library Synthesis and Scaffold Diversification

7-Methyl-3,4-dihydro-2H-isoquinolin-1-one is supplied with a verified purity specification of ≥96% (Assay) from multiple commercial sources, with available Certificates of Analysis (COA) and lot-specific documentation [1]. This quality-controlled supply chain differentiates the compound from alternative dihydroisoquinolinone analogs that may lack defined purity specifications or commercial availability with documented assay values. The compound's canonical SMILES (CC1=CC2=C(CCNC2=O)C=C1) and InChI key (WVWNQPALSDVRTJ-UHFFFAOYSA-N) provide unambiguous structural identification for cheminformatics workflows . For high-throughput synthesis operations and parallel library production, this level of quality documentation and structural definition supports accurate stoichiometric calculations, reproducible reaction outcomes, and reliable product characterization across multiple synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.